molecular formula C24H28N4O4 B2752649 Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252817-17-6

Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2752649
CAS No.: 1252817-17-6
M. Wt: 436.512
InChI Key: MTOLFLRLXJNOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex structure featuring a 3-methoxyphenyl substituent at position 4, a phenylpiperazinylmethyl group at position 6, and a methyl ester at position 3. This scaffold is synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives, often catalyzed by Lewis acids like CuCl₂·2H₂O .

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-31-19-10-6-7-17(15-19)22-21(23(29)32-2)20(25-24(30)26-22)16-27-11-13-28(14-12-27)18-8-4-3-5-9-18/h3-10,15,22H,11-14,16H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOLFLRLXJNOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O4C_{25}H_{30}N_{4}O_{4}, with a molecular weight of approximately 450.539 g/mol. Its structure features a tetrahydropyrimidine core substituted with a methoxyphenyl group and a phenylpiperazine moiety, which are critical for its biological interactions.

Target Enzyme: The primary target of this compound is acetylcholinesterase (AChE) .

Mode of Action:

  • The compound acts as an AChE inhibitor , leading to increased levels of acetylcholine in the synaptic cleft.
  • By preventing the breakdown of acetylcholine, it enhances cholinergic transmission, which is crucial for cognitive functions such as memory and learning.

Biochemical Pathways:

  • The inhibition of AChE affects the cholinergic pathway, which plays a significant role in various physiological processes including muscle movement, heart rate regulation, and cognitive functions.

In Vitro Studies

Research has demonstrated that the compound exhibits significant activity against AChE with an IC50 value indicating effective inhibition. For instance:

  • IC50 for AChE: Approximately 45 µM (specific studies may vary).

This inhibition suggests potential applications in treating conditions characterized by decreased acetylcholine levels, such as Alzheimer's disease.

Comparative Studies

In comparative studies against conventional drugs:

  • The compound showed superior or comparable efficacy to established AChE inhibitors like donepezil and rivastigmine in enhancing cognitive function in animal models.

Case Studies

  • Cognitive Enhancement in Animal Models:
    • In a study involving rats subjected to scopolamine-induced amnesia, administration of the compound resulted in significant improvements in memory retrieval tasks compared to controls.
  • Neuroprotective Effects:
    • Another study highlighted its potential neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting an additional mechanism by which it may confer benefits in neurodegenerative diseases.

Data Tables

Parameter Value
Molecular FormulaC25H30N4O4
Molecular Weight450.539 g/mol
AChE Inhibition IC50~45 µM
Target DiseaseAlzheimer's Disease
Mode of ActionAChE Inhibition

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising antimicrobial properties. Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its activity against various bacterial strains, including Mycobacterium tuberculosis. Research demonstrated that compounds with similar structures showed effective inhibition against multidrug-resistant strains of this pathogen .

Central Nervous System Effects

The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Preliminary studies have indicated that this compound could exhibit similar properties, making it a candidate for further investigation in treating anxiety and depression .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research into related compounds has shown effectiveness in inhibiting carbonic anhydrase, an enzyme involved in numerous physiological processes. The inhibition of this enzyme can have therapeutic implications in conditions such as glaucoma and certain types of cancer .

Synthesis Protocols

The synthesis of this compound typically involves multi-step organic reactions including the condensation of appropriate precursors followed by cyclization reactions .

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Used to determine molecular weight and purity.

These techniques confirm the identity and purity of the synthesized product.

Case Study 1: Antitubercular Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the tetrahydropyrimidine scaffold and tested them against Mycobacterium tuberculosis. The results indicated that certain modifications to the methyl 4-(3-methoxyphenyl)-2-oxo structure enhanced its efficacy against resistant strains .

Case Study 2: Neuropharmacological Effects

A recent investigation into piperazine derivatives highlighted their potential as anxiolytics. The study utilized behavioral assays in animal models to assess the effects of compounds similar to methyl 4-(3-methoxyphenyl)-2-oxo on anxiety-like behaviors. The results suggested that these compounds could modulate neurotransmitter systems involved in anxiety regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

  • The hydroxyl group may engage in hydrogen bonding, affecting target binding .
  • Ethyl 4-(2-chlorophenyl)-6-[(4-(3-chlorophenyl)piperazin-1-yl)methyl]-2-oxo-tetrahydropyrimidine-5-carboxylate () :
    Chlorine substituents enhance lipophilicity and metabolic stability. The dual chloro groups may improve affinity for halogen-binding pockets in enzymes or receptors .

Modifications at Position 6

  • aliphatic binding sites. Furan rings may participate in π-π stacking but lack the basicity of piperazine for ionic interactions .
  • Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () :
    A pyrazole substituent introduces additional hydrogen-bonding and dipole interactions. Pyrazole-containing analogs often exhibit antimicrobial and antitumor activities .

Ester Group Variations

  • Ethyl vs. Methyl Esters :
    Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters, prolonging plasma half-life. However, methyl esters may offer faster cellular uptake due to lower molecular weight .

Physicochemical and Spectral Properties

  • Crystallography: The monohydrate form of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () crystallizes in the monoclinic system (space group P2₁/c) with a puckered tetrahydropyrimidine ring (puckering amplitude q = 0.12 Å) .
  • NMR Data :
    • 1H NMR (CDCl₃) : δ 7.2–7.4 (m, aromatic H), 5.1 (s, NH), 3.7 (s, OCH₃), 2.3 (s, CH₃).
    • 13C NMR : δ 165.5 (C=O ester), 152.1 (C=O pyrimidine) .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangePurity (HPLC)
CyclizationDMF, 90°C, 12 h60–75%85–90%
Piperazine couplingDCM, RT, 24 h50–65%80–88%

Basic: What advanced structural characterization techniques are recommended for confirming the compound’s regiochemistry?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve ambiguity in substituent positions (e.g., methoxyphenyl vs. piperazine orientation). and demonstrate SC-XRD’s utility for analogous compounds .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of the 3-methoxyphenyl and piperazine groups via cross-peak interactions .
  • DFT calculations : Compare experimental (XRD) and computed bond angles/energies to validate stereoelectronic effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-phenylpiperazine moiety in kinase inhibition?

Methodological Answer:

  • Analog synthesis : Replace 4-phenylpiperazine with morpholine, thiomorpholine, or unsubstituted piperazine to assess steric/electronic effects .
  • Kinase profiling : Test analogs against a panel of kinases (e.g., CDK, EGFR) using fluorescence polarization assays. Measure IC₅₀ values and compare binding affinities .
  • Molecular docking : Map interactions between the piperazine group and kinase ATP-binding pockets (e.g., hydrogen bonding with Asp86 in CDK2) .

Q. Table 2: Hypothetical Kinase Inhibition Data

AnalogCDK2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Index
Parent compound12 ± 1.5250 ± 3020.8
Morpholine analog45 ± 5.0480 ± 5010.7

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration, incubation time). notes variability in kinase assays due to ATP levels .
  • Purity verification : Use HPLC-MS to confirm compound integrity; impurities >5% may skew results .
  • Cell permeability studies : Address discrepancies between in vitro and cellular assays using Caco-2 monolayers to assess passive diffusion .

Basic: What in silico strategies predict the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The 4-phenylpiperazine group may enhance solubility but increase hERG liability .
  • Toxicity profiling : Run ProTox-II to identify potential hepatotoxicity or mutagenicity risks from the methoxyphenyl group .

Advanced: What strategies mitigate instability of the tetrahydropyrimidine core during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the ester group .
  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize the oxo group against oxidative degradation .

Advanced: How can researchers investigate synergistic effects with existing anticancer agents?

Methodological Answer:

  • Combinatorial screening : Pair the compound with cisplatin or paclitaxel in MTT assays (e.g., MCF-7 cells). Calculate combination indices (CI) via CompuSyn .
  • Mechanistic studies : Use RNA-seq to identify pathways (e.g., PI3K/Akt) modulated synergistically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.